molecular formula C19H38O3 B13798496 Octadecanoic acid, 7-hydroxy-, methyl ester CAS No. 2379-96-6

Octadecanoic acid, 7-hydroxy-, methyl ester

Cat. No.: B13798496
CAS No.: 2379-96-6
M. Wt: 314.5 g/mol
InChI Key: IJBGOEKNFPZAGP-UHFFFAOYSA-N
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Description

Octadecanoic acid, 7-hydroxy-, methyl ester (C₁₉H₃₈O₃) is a hydroxylated derivative of methyl stearate (octadecanoic acid methyl ester), a saturated long-chain fatty acid ester. The parent compound, methyl stearate, has a molecular weight of 298 g/mol, a melting point of 39.1°C, a boiling point of 443°C, and solubility in ether, chloroform, alcohol, and water .

Properties

CAS No.

2379-96-6

Molecular Formula

C19H38O3

Molecular Weight

314.5 g/mol

IUPAC Name

methyl 7-hydroxyoctadecanoate

InChI

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-12-15-18(20)16-13-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3

InChI Key

IJBGOEKNFPZAGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CCCCCC(=O)OC)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Octadecanoic Acid, 7-hydroxy-, Methyl Ester

Synthetic Routes and Reaction Conditions

The preparation of this compound generally involves two principal synthetic steps: hydroxylation of octadecanoic acid and subsequent esterification.

Hydroxylation of Octadecanoic Acid
  • Objective: Introduce a hydroxyl group at the 7th carbon position of octadecanoic acid.
  • Common Reagents: Oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are employed under controlled conditions to achieve selective hydroxylation.
  • Reaction Conditions: Typically carried out under mild temperature and pH control to avoid over-oxidation or cleavage of the fatty acid chain.
  • Outcome: Formation of 7-hydroxy octadecanoic acid as an intermediate.
Esterification to Methyl Ester
  • Objective: Convert the carboxylic acid group of 7-hydroxy octadecanoic acid into the methyl ester.
  • Common Reagents: Methanol is used as the alcohol source, with acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
  • Reaction Conditions: Reflux conditions are applied, often for several hours, to ensure complete esterification.
  • Industrial Adaptation: Continuous flow reactors optimize reaction time, yield, and purity by precise control of temperature, catalyst concentration, and reactant flow rates.
  • Outcome: Methyl 7-hydroxy octadecanoate (this compound) is obtained with high purity.

Alternative and Advanced Synthetic Approaches

Recent research has developed photochemical and catalytic methods to synthesize hydroxy fatty acid methyl esters, including octadecanoic acid derivatives.

  • Photochemical Hydroacylation: Using phenylglyoxylic acid as a photoinitiator under household lamp irradiation, aldehydes and alkenes undergo photochemical reactions to form oxo fatty acids, which are subsequently esterified via Fischer esterification with methanol and sulfuric acid to yield methyl esters in excellent yields (up to 74%).
  • Reduction of Oxo Functionalities: Sodium borohydride (NaBH4) is used to reduce oxo groups to secondary alcohols, facilitating the formation of hydroxy fatty acid methyl esters.
  • Protecting Group Strategies: Use of tert-butyldimethylsilyl (TBDMS) protecting groups ensures selective reactions without affecting sensitive double bonds or other functional groups.

Biotechnological and Fermentation-Based Methods

  • Fermentation of Ricinoleic Acid: Microbial fermentation (using bacteria, yeast, or fungi) of ricinoleic acid can yield hydroxy fatty acids and their derivatives, including methyl esters after chemical modification.
  • Process Overview: Fermentation produces 7-hydroxy-9-octadecenedioic diacid, which can be chemically transformed into methyl esters through esterification.
  • Advantages: Utilizes renewable raw materials and environmentally friendly processes.
  • Limitations: Requires optimization of microbial strains and fermentation conditions to maximize yield and purity.

Reaction Analysis and Optimization

Reaction Types Involved

Reaction Type Description Common Reagents Major Products
Hydroxylation Introduction of hydroxyl group at specific carbon atom OsO4, KMnO4 Hydroxy fatty acids
Esterification Conversion of carboxylic acid to methyl ester Methanol, H2SO4, PTSA Methyl esters
Oxidation Further oxidation of hydroxyl group to carbonyl groups KMnO4, CrO3 Ketones, aldehydes
Reduction Reduction of ester or oxo groups to alcohols LiAlH4, NaBH4 Alcohol derivatives
Substitution Replacement of hydroxyl group with other functional groups SOCl2, PBr3 Halogenated or alkylated compounds

Reaction Conditions and Yields

  • Hydroxylation reactions typically require controlled temperature (room temperature to 50°C) and reaction times ranging from 1 to several hours.
  • Esterification under reflux with methanol and acid catalysts generally achieves yields exceeding 85%, with industrial processes optimized for continuous operation.
  • Photochemical methods report yields around 70-75% for methyl esters after reduction and purification steps.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Chemical Hydroxylation + Esterification Octadecanoic acid OsO4 or KMnO4; Methanol + H2SO4, reflux 85-90 Classical method, scalable industrially
Photochemical Hydroacylation + Fischer Esterification Aldehydes + Alkenes Phenylglyoxylic acid (photoinitiator); Methanol + conc. H2SO4 70-75 Innovative, mild conditions, selective
Microbial Fermentation + Chemical Esterification Ricinoleic acid (fermented) Microbial strains; Methanol + acid catalyst Variable Renewable source, requires fermentation control

Research Outcomes and Applications

  • The presence of the 7-hydroxyl group enhances the compound’s reactivity, enabling further chemical modifications such as oxidation, substitution, and reduction.
  • Studies demonstrate that methyl 7-hydroxystearate serves as an important intermediate for synthesizing bioactive molecules with antimicrobial, anti-inflammatory, and surfactant properties.
  • Industrially, the compound is used in cosmetics, lubricants, and as an emulsifier due to its amphiphilic nature.
  • Ongoing research explores enzymatic and microbial routes to improve sustainability and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Octadecanoic acid, 7-hydroxy-, methyl ester can undergo oxidation reactions where the hydroxyl group is further oxidized to a carbonyl group, forming ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated compounds, alkylated derivatives

Scientific Research Applications

Octadecanoic acid, 7-hydroxy-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their ability to modulate biological pathways and treat diseases.

    Industry: It is used in the production of surfactants, lubricants, and emulsifiers. Its properties make it suitable for use in cosmetics and personal care products.

Mechanism of Action

The mechanism of action of octadecanoic acid, 7-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th carbon position allows it to form hydrogen bonds with biological molecules, influencing their structure and function. It can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Octadecanoic Acid Derivatives
Compound Name Substituents Molecular Formula Key Physical Properties
Octadecanoic acid, methyl ester Saturated C18 chain, methyl ester C₁₉H₃₈O₂ MP: 39.1°C; BP: 443°C; soluble in organics
Octadecanoic acid, 13-hydroxy-, methyl ester Hydroxyl at C13, methyl ester C₁₉H₃₈O₃ Higher polarity; likely reduced solubility in non-polar solvents
9-Octadecenoic acid (Z)-, methyl ester Unsaturated (C9 double bond), methyl ester C₁₉H₃₆O₂ Lower melting point due to unsaturation
9,12-Octadecadienoic acid methyl ester Two double bonds (C9, C12), methyl ester C₁₉H₃₄O₂ Increased reactivity; liquid at room temperature
Hexadecanoic acid methyl ester Saturated C16 chain, methyl ester C₁₇H₃₄O₂ MP: 30°C; BP: 415°C; similar solubility

Key Observations :

  • Unsaturation: Compounds like 9-octadecenoic acid methyl ester exhibit lower melting points and greater fluidity due to double bonds, making them suitable for lipid-based formulations .
  • Chain Length: Shorter chains (e.g., hexadecanoic acid methyl ester) have lower molecular weights and altered phase transition temperatures .
Table 2: Bioactive Properties of Octadecanoic Acid Derivatives
Compound Name Biological Activity Mechanism/Application
Octadecanoic acid, methyl ester Antidiabetic, anti-inflammatory α-Glucosidase/α-amylase inhibition ; reduces inflammation via COX-2 suppression
9-Octadecenoic acid methyl ester Antidiabetic, antimicrobial Pancreas protection in diabetic models ; disrupts microbial membranes
Hexadecanoic acid methyl ester Anti-inflammatory, insecticidal Synergistic anti-inflammatory activity with octadecanoic acid ; repels insects
Octadecanoic acid, 13-hydroxy-, methyl ester Nutritional marker (unconfirmed activity) Identified in Moringa oleifera seed oils; potential lipid metabolism modulation
9,12-Octadecadienoic acid methyl ester Antioxidant, nematicidal Free radical scavenging ; disrupts nematode lipid membranes

Key Findings :

  • Antidiabetic Activity: Methyl stearate and its unsaturated analogs (e.g., 9-octadecenoic acid methyl ester) inhibit carbohydrate-digesting enzymes (α-glucosidase/α-amylase), comparable to acarbose . The hydroxylated variant may enhance binding to enzyme active sites due to hydrogen bonding.
  • Anti-inflammatory Effects: Non-hydroxylated esters (e.g., hexadecanoic acid methyl ester) show higher efficacy in reducing inflammation without cytotoxicity, suggesting hydroxylation might reduce membrane permeability .
  • Antimicrobial and Insecticidal Properties : Saturated esters like methyl stearate exhibit broad-spectrum activity against pests and microbes, likely through membrane disruption .

Biological Activity

Octadecanoic acid, 7-hydroxy-, methyl ester, commonly referred to as methyl 7-hydroxystearate, is a fatty acid ester with notable biological activities. This compound has garnered attention for its potential therapeutic properties, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on various research studies and findings.

Chemical Structure

The chemical formula for this compound is C19H38O4C_{19}H_{38}O_4. It is structurally characterized by a long hydrocarbon chain with a hydroxyl group at the seventh carbon position.

Antioxidant Activity

Several studies have demonstrated the antioxidant properties of this compound. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related cellular damage.

  • Research Findings : A study indicated that this compound exhibited significant antioxidant activity when evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed that it effectively scavenged free radicals, contributing to its potential health benefits .

Antimicrobial Activity

The antimicrobial effects of this compound have been observed against various pathogens.

  • Case Studies : In a comparative study on the antimicrobial efficacy of different fatty acid esters, methyl 7-hydroxystearate was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound demonstrated a higher inhibition rate against Staphylococcus aureus compared to other tested strains .

Anti-inflammatory Properties

Inflammation plays a critical role in numerous chronic diseases. This compound has been studied for its anti-inflammatory effects.

  • Experimental Evidence : In animal models of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema. The anti-inflammatory effect was attributed to the modulation of pro-inflammatory cytokines .

Anticancer Potential

Preliminary research suggests that this compound may possess anticancer properties.

  • Mechanistic Insights : Studies have indicated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation . Further investigations are necessary to elucidate the exact mechanisms involved.

Data Table: Summary of Biological Activities

Biological ActivityMethodologyFindings
AntioxidantDPPH AssaySignificant free radical scavenging activity observed
AntimicrobialAgar DiffusionEffective against Staphylococcus aureus and other pathogens
Anti-inflammatoryCarrageenan-induced edema modelReduced paw swelling significantly
AnticancerCell viability assaysInduced apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. How can researchers accurately identify Octadecanoic acid, 7-hydroxy-, methyl ester in complex biological or environmental matrices?

  • Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation or methylation) to enhance volatility and detection. Compare retention indices and fragmentation patterns with synthetic standards. For example, similar hydroxy-substituted esters (e.g., 4-hydroxy-octadecanoic acid methyl ester) elute between 24–29 minutes in GC-MS analyses . High-resolution mass spectrometry (HRMS) can further confirm molecular formulae (e.g., C₁₉H₃₈O₃).

Q. What spectroscopic techniques are optimal for structural elucidation of the hydroxyl group position in this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to identify the hydroxyl group’s position. For instance, the 7-hydroxy proton would exhibit distinct coupling patterns in the ¹H NMR spectrum, while ¹³C NMR can confirm esterification (e.g., carbonyl at ~170 ppm). Infrared (IR) spectroscopy can validate O-H stretching (~3200–3600 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Q. What challenges arise in isolating this compound from natural sources?

  • Methodological Answer : Co-elution with structurally similar esters (e.g., 9- or 10-hydroxy isomers) is a key challenge. Use reversed-phase HPLC with polar columns (e.g., C18) and gradient elution to improve separation. Preparative thin-layer chromatography (TLC) or column chromatography with silica gel can further purify fractions .

Advanced Research Questions

Q. How can synthetic routes be optimized to produce high-purity this compound?

  • Methodological Answer : Esterify 7-hydroxy stearic acid with methanol via acid-catalyzed Fischer esterification. Purify intermediates using flash chromatography (e.g., hexane:ethyl acetate gradients). Monitor reaction progress via thin-layer chromatography (TLC) and characterize products using GC-MS and NMR. For scalability, consider enzymatic esterification with lipases to reduce side reactions .

Q. How do discrepancies in reported bioactivity data for this compound arise across studies?

  • Methodological Answer : Contradictions may stem from isomer contamination (e.g., 4- or 12-hydroxy isomers), insufficient purity validation (e.g., <95% by HPLC), or assay-specific variability. Implement orthogonal analytical methods (e.g., LC-MS/MS for purity) and standardize bioassay conditions (e.g., cell line selection, solvent controls) to minimize variability .

Q. How does the 7-hydroxy group influence physicochemical properties compared to other positional isomers?

  • Methodological Answer : The 7-hydroxy group increases polarity, reducing logP values compared to non-hydroxylated esters (e.g., methyl stearate). This affects solubility in lipid-rich matrices and hydrogen-bonding capacity. Computational modeling (e.g., density functional theory, DFT) can predict differences in melting points and solubility profiles .

Q. What are the recommended protocols for stabilizing this compound during long-term storage?

  • Methodological Answer : Store under inert gas (N₂ or Ar) at −20°C in amber vials to prevent oxidation and hydrolysis. Add antioxidants (e.g., BHT) at 0.01% w/v and validate stability via periodic GC-MS analysis. Avoid aqueous buffers unless lyophilized .

Key Methodological Notes

  • Chromatography : Use polar capillary columns (e.g., DB-WAX) for GC separation of hydroxy esters.
  • Derivatization : Trimethylsilyl (TMS) derivatives improve GC-MS sensitivity for hydroxyl groups .
  • Spectral Libraries : Cross-reference with NIST Chemistry WebBook or specialized lipid databases for fragmentation patterns .

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